molecular formula C19H19NO4 B2778855 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate CAS No. 301193-47-5

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate

Cat. No.: B2778855
CAS No.: 301193-47-5
M. Wt: 325.364
InChI Key: KDTHURYXXOLEGX-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate is a chemical compound with the molecular formula C19H19NO4 It is characterized by the presence of a benzodioxole group and a pivalate ester, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate typically involves the reaction of 4-aminophenyl pivalate with 1,3-benzodioxole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, more efficient mixing and heating systems, and continuous monitoring of reaction parameters to ensure consistent quality and yield. The industrial process may also involve additional purification steps to remove any impurities and obtain a product that meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The pivalate ester group may also play a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate is unique due to the presence of both the benzodioxole and pivalate ester groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specific interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-19(2,3)18(21)24-15-7-5-14(6-8-15)20-11-13-4-9-16-17(10-13)23-12-22-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTHURYXXOLEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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